5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one
Description
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a 4-methyl substituent on the pyridinone ring and a 2-(2-hydroxyethoxy)ethyl side chain at the N1 position.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-amino-1-[2-(2-hydroxyethoxy)ethyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-8-6-10(14)12(7-9(8)11)2-4-15-5-3-13/h6-7,13H,2-5,11H2,1H3 |
InChI Key |
OWWUPAUDEKIEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2(1h)-one with ethylene oxide in the presence of a base to introduce the hydroxyethoxyethyl side chain. This intermediate is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyethoxyethyl side chain can enhance solubility and bioavailability. The methylpyridinone core can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several pyridinone derivatives, differing primarily in the N1 substituent and the presence/absence of methyl groups on the pyridinone ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Biological Activity
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1H)-one, also known as a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H18N2O3
- CAS Number : [insert CAS number if available]
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The following mechanisms have been proposed based on current literature:
- β-Adrenoceptor Agonism : Similar compounds have shown agonistic effects on β2-adrenoceptors, leading to bronchodilation and potential applications in treating respiratory conditions like asthma and COPD .
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antibacterial and antifungal activities, potentially inhibiting the growth of pathogenic microorganisms through disruption of cellular processes .
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although further research is needed to elucidate its efficacy and safety profile.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Safety Profile and Toxicology
The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological evaluations reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
